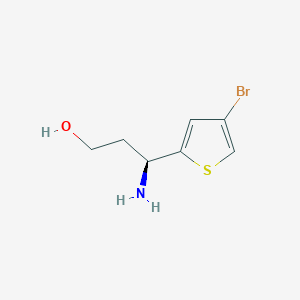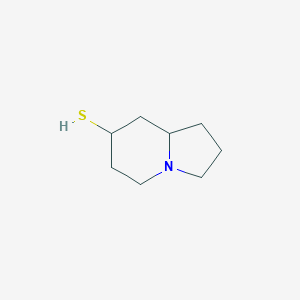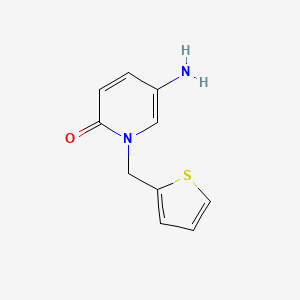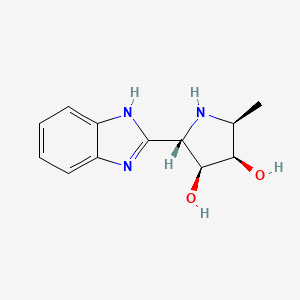![molecular formula C18H18OS B13089320 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-dimethylacetophenone with thiobenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dimethylacetophenone+ThiobenzaldehydeBase, Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiobenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate
- N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide
Uniqueness
2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiobenzaldehyde group with a 3,4-dimethylphenyl substituent sets it apart from other similar compounds, making it a valuable molecule for targeted research applications.
Propiedades
Fórmula molecular |
C18H18OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-[3-(3,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-8-16(11-14(13)2)18(19)10-9-15-5-3-4-6-17(15)12-20/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
WGOCTUIYPRKNDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)

![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)



